

Preclinical Profile of Bemnifosbuvir (AL-611) for Hepatitis C

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Compound of Interest

Compound Name: AL-611

Cat. No.: B11927910

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Bemnifosbuvir, previously known under the developmental codes **AL-611** and AT-527, is a novel nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] It is a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[2] This technical guide provides a comprehensive overview of the preclinical data available for bemnifosbuvir, focusing on its antiviral activity, mechanism of action, and safety profile.

Antiviral Activity

Bemnifosbuvir has demonstrated potent and pan-genotypic activity against HCV in in vitro studies. The free base of AT-527, AT-511, was utilized for most in vitro experiments to determine its efficacy.[2]

Table 1: In Vitro Anti-HCV Activity of AT-511 (Bemnifosbuvir)

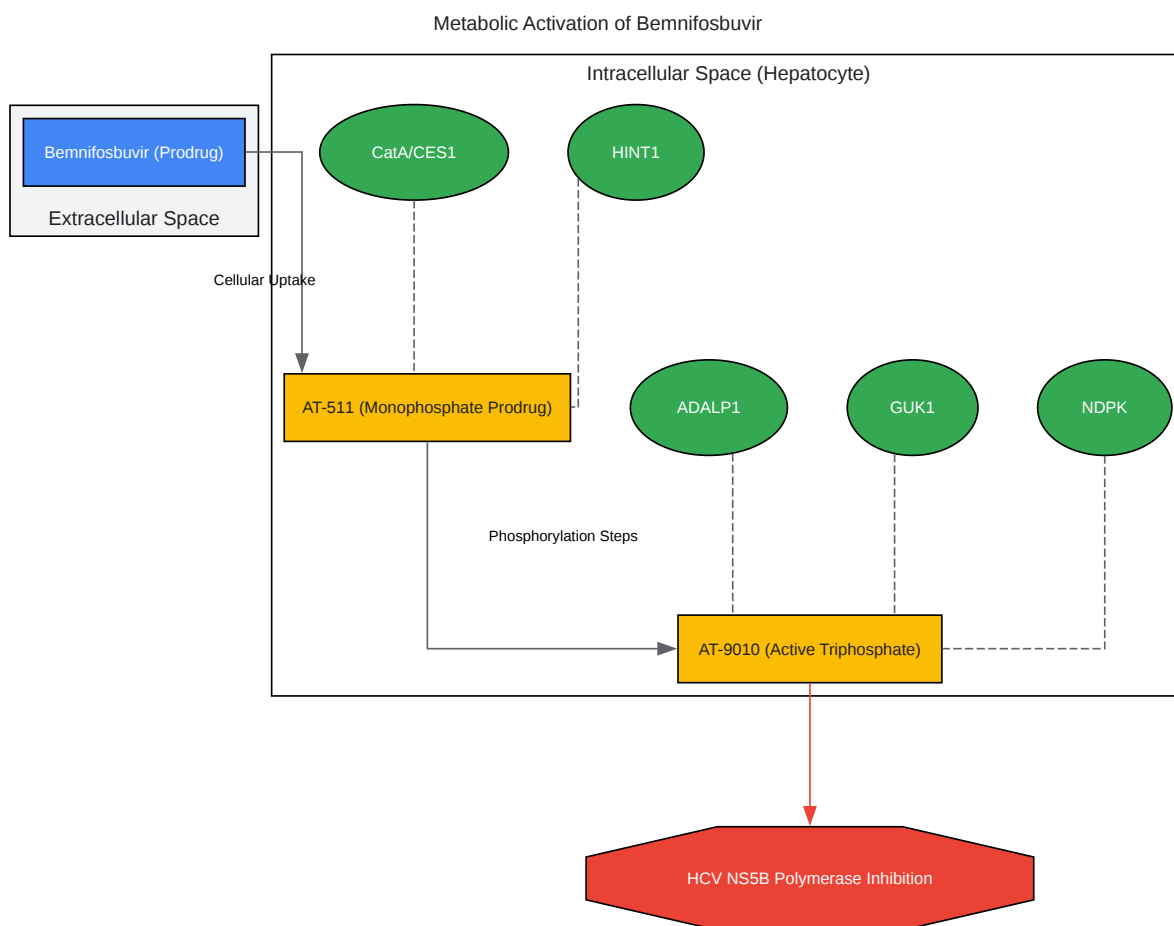
Parameter	HCV Genotypes	Value Range	Comparison with Sofosbuvir	Reference
EC50	1-5	5–28 nM	Approximately 10-fold more potent	[2]
EC95	All Genotypes	< 80 nM	10- to 14-fold more potent in GT-1 and GT-3 replicons	[3][4]

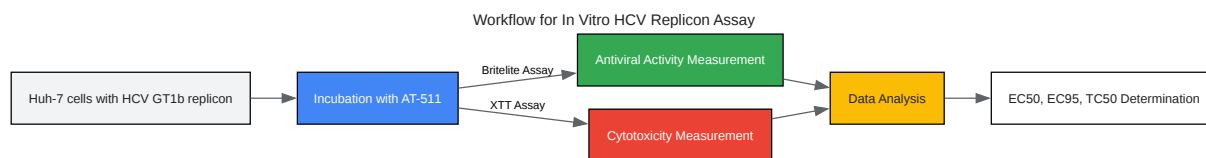
| Activity against Sofosbuvir-resistant variants (S282T) | Not specified | Fully active | Up to 58-fold more potent |[2][5] |

Mechanism of Action

Bemnifosbuvir is a prodrug that undergoes intracellular metabolic activation to its active triphosphate form, AT-9010.[1][6] This active metabolite selectively inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2]

The activation of bemnifosbuvir is a multi-step enzymatic process within the host cell.[5] The selection of an appropriate cell model is critical when evaluating the in vitro efficacy of bemnifosbuvir due to the cell-line dependent nature of its metabolism.[5]





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